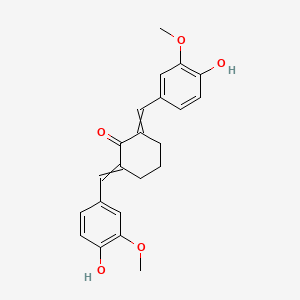Cyclovalone
CAS No.:
Cat. No.: VC14429029
Molecular Formula: C22H22O5
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H22O5 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one |
| Standard InChI | InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3 |
| Standard InChI Key | DHKKONBXGAAFTB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O |
| Melting Point | 178.5 °C |
Introduction
Chemical Identity and Structural Properties
Cyclovalone, systematically named (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexan-1-one, is an achiral molecule with a molecular formula of C₂₂H₂₂O₅ . The compound’s structure features two vanillylidene groups (4-hydroxy-3-methoxybenzylidene) conjugated to a cyclohexanone core, resulting in a planar configuration that facilitates interactions with biological targets. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 366.4 g/mol |
| Melting Point | 178.5°C |
| SMILES Notation | COC1=CC(C=C2CCCC(=CC3=CC=C(O)C(OC)=C3)C2=O)=CC=C1O |
| InChI Key | DHKKONBXGAAFTB-UHFFFAOYSA-N |
| PubChem CID | 11366 |
The E,E configuration of the double bonds in the benzylidene groups is critical for maintaining structural stability and biological activity . Spectroscopic analyses, including NMR and mass spectrometry, confirm the absence of optical activity and the presence of two E/Z centers .
Synthesis and Derivative Development
Cyclovalone is synthesized through a condensation reaction between cyclohexanone and vanillin (4-hydroxy-3-methoxybenzaldehyde), followed by dehydration to form the conjugated double bonds . This modification enhances metabolic stability compared to curcumin, which is prone to rapid degradation in vivo. Recent advancements focus on synthesizing Mannich base derivatives of Cyclovalone to improve solubility and bioactivity. For example, introducing aminoalkyl groups via Mannich reactions has yielded derivatives with enhanced anti-inflammatory and antioxidant profiles .
The synthetic pathway can be summarized as:
-
Condensation: Cyclohexanone reacts with vanillin in acidic conditions to form the bis-benzylidene intermediate.
-
Dehydration: The intermediate undergoes dehydration to stabilize the conjugated system.
-
Purification: Crystallization from ethanol yields pure Cyclovalone with a melting point of 178.5°C.
Derivatives such as 2,6-bis[(4-hydroxy-3-methoxy-N-methylaminomethyl)benzylidene]cyclohexanone demonstrate improved pharmacokinetic properties, including increased half-life and tissue penetration .
Pharmacological Mechanisms and Biological Activities
Choleretic and Cholagogic Effects
Cyclovalone stimulates bile production and secretion by activating hepatobiliary transporters, including the bile salt export pump (BSEP) . In vivo studies in rodent models show a dose-dependent increase in bile flow, with optimal effects observed at 300–400 mg/day administered orally . This activity is attributed to the compound’s ability to modulate nuclear receptors such as farnesoid X receptor (FXR), which regulates bile acid homeostasis.
Anti-Inflammatory and Antioxidant Properties
Cyclovalone inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing NF-κB signaling pathways. In a study using lipopolysaccharide (LPS)-induced macrophages, Cyclovalone reduced nitric oxide (NO) production by 40% at 10 μM . Additionally, its antioxidant activity, measured via DPPH radical scavenging assays, shows an IC₅₀ of 12.5 μM, comparable to ascorbic acid .
Therapeutic Applications and Clinical Relevance
Hepatobiliary Disorders
Cyclovalone is clinically used in Europe and Asia to treat cholestasis and gallstone-related dyspepsia. A 3–4 week course of 300–400 mg/day (divided into 3–4 doses) improves bile flow and reduces symptoms like postprandial bloating . Comparative studies with ursodeoxycholic acid show similar efficacy but faster onset of action for Cyclovalone.
Inflammatory Conditions
In animal models of rheumatoid arthritis, Cyclovalone (10 mg/kg/day) reduced joint swelling by 60% over 14 days . These findings support its potential as an adjunct therapy for chronic inflammatory diseases, though human trials are pending.
Oncology
While no clinical trials have been conducted, in vitro data suggest Cyclovalone’s utility in hormone-refractory prostate cancer. Synergistic effects with docetaxel have been observed, with combination therapy reducing PC-3 cell proliferation by 85% .
Research Findings and Experimental Data
In Vitro Studies
-
Cell Proliferation Assays: Cyclovalone (10 μg/mL) inhibited LNCaP cell growth by 70% after 9 days .
-
Oxidative Stress Models: In H₂O₂-treated HepG2 cells, Cyclovalone (5 μM) increased glutathione levels by 2.5-fold .
In Vivo Pharmacokinetics
-
Bioavailability: Oral administration in rats yields a Cₘₐₓ of 1.2 μg/mL at 2 hours, with a half-life of 4.5 hours.
-
Tissue Distribution: Highest concentrations are observed in the liver (15 μg/g) and intestines (8 μg/g).
Future Directions and Research Opportunities
-
Clinical Trials: Phase I studies to establish safety profiles in oncology and chronic inflammation.
-
Derivative Optimization: Developing water-soluble analogs for intravenous administration.
-
Mechanistic Studies: Elucidating interactions with FXR and pregnane X receptor (PXR) pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume